2-(Triphenylstannyl)benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Triphenylstannyl)benzothiazole is a chemical compound with the molecular formula C25H19NSSn It is a derivative of benzothiazole, where the hydrogen atom at the second position of the benzothiazole ring is replaced by a triphenylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triphenylstannyl)benzothiazole typically involves the reaction of benzothiazole with triphenyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Triphenylstannyl)benzothiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The triphenylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the stannyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like halides or organometallic compounds in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and ligands in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new organic molecule with a carbon-carbon bond formed between the benzothiazole ring and another organic moiety .
Wissenschaftliche Forschungsanwendungen
2-(Triphenylstannyl)benzothiazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: The compound can be used in the study of biological systems, where it may serve as a probe or a precursor for biologically active molecules.
Wirkmechanismus
The mechanism by which 2-(Triphenylstannyl)benzothiazole exerts its effects depends on the specific application. In chemical reactions, the triphenylstannyl group acts as a leaving group or a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Triphenylstannyl)benzyl Alcohol
- 2-(Triphenylstannyl)phenol
- 2-(Triphenylstannyl)acetophenone
- Bis(triphenylstannyl)diphenylsilane
Uniqueness
2-(Triphenylstannyl)benzothiazole is unique due to the presence of both the benzothiazole ring and the triphenylstannyl group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific synthetic applications. Compared to other similar compounds, it offers a unique scaffold for the development of new materials and biologically active molecules .
Eigenschaften
CAS-Nummer |
124187-26-4 |
---|---|
Molekularformel |
C25H19NSSn |
Molekulargewicht |
484.2 g/mol |
IUPAC-Name |
1,3-benzothiazol-2-yl(triphenyl)stannane |
InChI |
InChI=1S/C7H4NS.3C6H5.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-2-4-6-5-3-1;/h1-4H;3*1-5H; |
InChI-Schlüssel |
JMXLIKMDMJOISI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.